Mirabegron N-glucuronide
CAS No.: 1365244-68-3
Cat. No.: VC0130132
Molecular Formula: C₂₇H₃₂N₄O₈S
Molecular Weight: 572.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365244-68-3 |
|---|---|
| Molecular Formula | C₂₇H₃₂N₄O₈S |
| Molecular Weight | 572.63 |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1 |
| SMILES | C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Mirabegron N-glucuronide features a glucuronic acid moiety conjugated to the nitrogen atom of the parent compound mirabegron. The full chemical name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid . This molecular structure reflects the attachment of glucuronic acid to the mirabegron molecule, creating a more water-soluble metabolite that facilitates elimination from the body.
Physical and Chemical Properties
Mirabegron N-glucuronide possesses several distinctive physical and chemical properties that characterize its structure and behavior in biological systems. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Mirabegron N-glucuronide
| Property | Value |
|---|---|
| Chemical Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid |
| Molecular Formula | C27H32N4O8S |
| Molecular Weight | 572.6 g/mol |
| CAS Registry Number | 1365244-68-3 |
| PubChem CID | 91810675 |
| UNII | 8Y8XEI3LHC |
The glucuronidation process that forms Mirabegron N-glucuronide involves the conjugation of glucuronic acid to the parent compound, resulting in increased water solubility. This enhanced solubility facilitates the elimination of the metabolite through renal excretion, representing an important mechanism by which the body clears mirabegron .
Formation and Metabolism
Metabolic Pathways of Mirabegron
Mirabegron undergoes extensive metabolism in the human body through multiple pathways. After oral administration, mirabegron is subject to various metabolic processes including dealkylation, oxidation, direct glucuronidation, and amide hydrolysis . While unchanged mirabegron remains the major circulating component following administration, metabolites including glucuronide conjugates constitute a significant portion of total exposure .
In humans, three major glucuronide metabolites have been identified through metabolic studies: M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide) . These metabolites differ in the site of glucuronidation and the enzymes primarily responsible for their formation. Table 2 summarizes the key differences between these glucuronide metabolites.
Table 2: Comparison of Major Glucuronide Metabolites of Mirabegron
| Metabolite | Designation | Glucuronidation Site | Primary UGT Enzyme |
|---|---|---|---|
| O-glucuronide | M11 | Hydroxyl group | UGT2B7 |
| Carbamoyl-glucuronide | M13 | Carbamoyl group | UGT1A3 |
| N-glucuronide | M14 | Nitrogen atom | UGT1A8 |
Enzymes Responsible for N-glucuronidation
The formation of Mirabegron N-glucuronide is primarily catalyzed by the enzyme uridine 5'-diphosphate-glucuronosyltransferase 1A8 (UGT1A8) . This specificity was established through studies using human liver microsomes (HLMs) and recombinant human UGTs (rhUGTs), which demonstrated that UGT1A8 shows high activity for M14 formation among the UGTs tested .
In contrast to M14 formation, M11 (O-glucuronide) formation is primarily catalyzed by UGT2B7, while UGT1A3 appears to be the main enzyme responsible for M13 (carbamoyl-glucuronide) formation . These findings highlight the specificity of different UGT isoforms for various glucuronidation sites on the mirabegron molecule, contributing to the complex metabolic profile of the drug.
Pharmacokinetics and Distribution
Absorption, Distribution, Metabolism, and Excretion
After oral administration, mirabegron undergoes extensive metabolism, with Mirabegron N-glucuronide being one of the significant metabolites found in plasma and urine. Studies using radiolabeled mirabegron have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Following administration of radiolabeled mirabegron to healthy volunteers, approximately 55% of the radioactivity was recovered in urine and 34% in feces . In urine, approximately 25% of unchanged mirabegron was recovered, with the remainder attributed to metabolites including Mirabegron N-glucuronide . Notably, no metabolites were observed in fecal samples, suggesting that metabolites excreted in bile may undergo hydrolysis in the intestine with subsequent reabsorption or elimination as parent drug .
The absolute bioavailability of orally administered mirabegron ranges from 29% at a dose of 25 mg to 35% at a dose of 50 mg . The terminal elimination half-life of mirabegron in adults is approximately 50 hours, reflecting the complex metabolism and distribution of the drug .
Plasma Concentration and Exposure
The metabolite profile varies between species, with unchanged mirabegron being the most abundant plasma species in mice and rats, while in monkeys, the glucuronide M11 is the predominant metabolite . These species differences highlight the importance of considering metabolic profiles when extrapolating preclinical findings to humans.
Analytical Methods for Detection
The identification and quantification of Mirabegron N-glucuronide in biological samples require sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents the primary method for detecting and measuring mirabegron metabolites, including Mirabegron N-glucuronide, in plasma, urine, and other biological matrices.
In metabolite identification studies, radiolabeled mirabegron ([14C]-mirabegron) has been used to track the parent compound and its metabolites in plasma, urine, and fecal samples . These studies have revealed the presence of multiple metabolites, including Mirabegron N-glucuronide, enabling researchers to establish the metabolic pathways and excretion routes of mirabegron.
Clinical Significance
Role in Drug Clearance
The formation of Mirabegron N-glucuronide represents an important clearance pathway for mirabegron, contributing to the elimination of the drug from the body. Understanding the enzymes involved in this process is crucial for predicting potential drug-drug interactions and identifying factors that might affect mirabegron pharmacokinetics in different patient populations.
Research Findings
Enzyme Activity Studies
Research on Mirabegron N-glucuronide formation has involved studies with human liver microsomes and recombinant human UGT enzymes to identify the specific UGT isoforms responsible for this metabolic reaction. Table 3 summarizes the relative activity of different UGT enzymes in the formation of mirabegron glucuronide metabolites.
Table 3: Relative Activity of UGT Enzymes in Mirabegron Metabolite Formation
| UGT Enzyme | M11 (O-glucuronide) Formation | M13 (Carbamoyl-glucuronide) Formation | M14 (N-glucuronide) Formation |
|---|---|---|---|
| UGT1A3 | Low | High | Low |
| UGT1A8 | Low | Low | High |
| UGT2B7 | High (11.3 pmol/min/mg protein) | Low | Low |
These findings demonstrate the specificity of UGT1A8 for the formation of Mirabegron N-glucuronide, distinguishing it from other UGT enzymes that preferentially catalyze the formation of different mirabegron glucuronide metabolites .
Species Differences in Metabolism
The metabolic profile of mirabegron shows variation across species, with implications for the extrapolation of preclinical findings to humans. While no unique human metabolites have been identified, the relative proportions of different metabolites, including Mirabegron N-glucuronide, vary between humans, mice, rats, rabbits, and monkeys .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume